molecular formula C8H7F3N4O4 B3042182 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine CAS No. 52728-78-6

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine

Cat. No.: B3042182
CAS No.: 52728-78-6
M. Wt: 280.16 g/mol
InChI Key: YHMPPBDUKOFCAF-UHFFFAOYSA-N
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Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound characterized by its unique structure, which includes nitro groups and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. Industrial production methods may involve large-scale nitration reactors and specialized equipment to handle the hazardous reagents and by-products .

Chemical Reactions Analysis

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The nitro groups and trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4O4/c1-13(12)7-5(14(16)17)2-4(8(9,10)11)3-6(7)15(18)19/h2-3H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMPPBDUKOFCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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